

Application Note: A Validated HPLC Method for Purity Testing of Sequifenadine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sequifenadine	
Cat. No.:	B1205128	Get Quote

[AN-SEQ-001]

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of **Sequifenadine** in bulk drug substance. The developed isocratic reverse-phase HPLC method is specific, accurate, precise, and linear over a specified range, making it suitable for routine quality control analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Sequifenadine is an H1-histamine receptor antagonist used in the treatment of allergic conditions.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. An accurate and reliable analytical method is therefore essential for quantifying the main component and detecting any potential impurities or degradation products. This document provides a detailed protocol for a newly developed HPLC method for the purity testing of **Sequifenadine**.

Experimental

 HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.



- Chromatographic Data System: Empower[™], Chromeleon[™], or equivalent.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and purified water.
- Sequifenadine Reference Standard: USP or equivalent, of known purity.

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter	Condition	
Column	C18, 250 mm x 4.6 mm, 5 µm	
Mobile Phase	Acetonitrile: 0.02 M KH2PO4 Buffer (pH 3.0) (50:50, v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30 °C	
Detection Wavelength	220 nm	
Run Time	25 minutes	

Table 1: Optimized HPLC Method Parameters

Protocols

- Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen
 Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter
 the solution through a 0.45 μm membrane filter.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v).
 Degas the mobile phase before use.



- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of **Sequifenadine** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Standard Solution (100 μ g/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the Sequifenadine sample, transfer it to a 25 mL volumetric flask, dissolve and dilute to volume with the mobile phase.
 Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (100 μ g/mL) five times and evaluate the parameters listed in Table 2.

Parameter	Acceptance Criteria	
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	
% RSD of Peak Area	≤ 2.0%	

Table 2: System Suitability Criteria

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase),
a placebo solution, the standard solution, and the sample solution to demonstrate the
absence of interference at the retention time of **Sequifenadine**. Forced degradation studies
were also performed by subjecting the sample to acidic, basic, oxidative, thermal, and
photolytic stress conditions to ensure the separation of degradation products from the main
peak.



- Linearity: Linearity was assessed by preparing a series of at least five concentrations of
 Sequifenadine standard over the range of 50% to 150% of the working concentration (50,
 75, 100, 125, 150 μg/mL). A calibration curve of peak area versus concentration was plotted,
 and the correlation coefficient (r²) was determined.
- Accuracy: The accuracy of the method was determined by recovery studies. A known
 amount of Sequifenadine standard was spiked into a placebo mixture at three different
 concentration levels (80%, 100%, and 120% of the working concentration). The recovery of
 the analyte was then calculated.

Precision:

- Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 μg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
- Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.
- LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Results and Discussion

Several mobile phases and column types were evaluated to achieve optimal separation and peak shape for **Sequifenadine**. A C18 column with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 ratio provided the best results with a symmetric peak and a reasonable retention time of approximately 6.5 minutes. The detection wavelength of 220 nm was selected based on the UV spectrum of **Sequifenadine**.

The validation results are summarized in Tables 3 and 4.



Parameter	Result	Acceptance Criteria
Linearity (r²)	0.9995	≥ 0.999
LOD	0.05 μg/mL	-
LOQ	0.15 μg/mL	-

Table 3: Linearity, LOD, and LOQ Results

Parameter	Level	Recovery (%)	% RSD
Accuracy	80%	99.8	0.85
100%	100.5	0.62	
120%	101.2	0.71	_
Precision	Repeatability	-	0.55
Intermediate	-	0.98	

Table 4: Accuracy and Precision Data

The method demonstrated excellent linearity over the tested concentration range. The accuracy was confirmed by the high recovery rates, and the low %RSD values for repeatability and intermediate precision indicate good precision. The specificity studies showed no interference from excipients or degradation products, confirming the stability-indicating nature of the method.

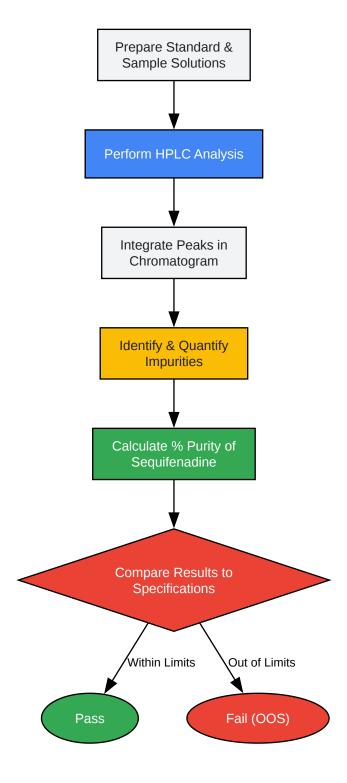
Visualizations



Click to download full resolution via product page



Caption: Workflow for HPLC Method Development and Validation.



Click to download full resolution via product page

Caption: Logical Flow for **Sequifenadine** Purity Testing.



Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been developed and validated for the purity testing of **Sequifenadine**. The method is suitable for its intended purpose and can be effectively used for routine quality control of **Sequifenadine** in bulk drug manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Application Note: A Validated HPLC Method for Purity Testing of Sequifenadine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205128#sequifenadine-hplc-method-development-for-purity-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com